3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Overview
Description
3,4-Dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of methoxy groups on the benzene ring and an oxadiazole moiety, which is known for its diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Attachment of the Benzamide Moiety: The oxadiazole intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-Dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.
3,4-Dimethoxybenzylcyanide: Another compound with methoxy groups, used in different chemical applications.
Uniqueness
3,4-Dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the presence of both the oxadiazole ring and the benzamide moiety, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-14-9-8-13(10-15(14)24-2)18(22)19-11-16-20-17(21-25-16)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZDZSZNOBVZPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.